molecular formula AsHMnO4 B1626632 Manganese arsenate CAS No. 7784-38-5

Manganese arsenate

Cat. No.: B1626632
CAS No.: 7784-38-5
M. Wt: 194.865 g/mol
InChI Key: UGYZDRNYHSBEDB-UHFFFAOYSA-L
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Description

Manganese arsenate is an inorganic compound formed by the combination of manganese (Mn) and arsenate (AsO₄³⁻). It typically exists in the form of Mn₃(AsO₄)₂ or related hydrated phases, depending on synthesis conditions and oxidation states. The compound is primarily encountered in environmental remediation contexts, where it precipitates as a stable byproduct during the treatment of arsenic-contaminated water or soil .

Properties

CAS No.

7784-38-5

Molecular Formula

AsHMnO4

Molecular Weight

194.865 g/mol

IUPAC Name

hydrogen arsorate;manganese(2+)

InChI

InChI=1S/AsH3O4.Mn/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2

InChI Key

UGYZDRNYHSBEDB-UHFFFAOYSA-L

SMILES

O[As](=O)([O-])[O-].[Mn+2]

Canonical SMILES

O[As](=O)([O-])[O-].[Mn+2]

Other CAS No.

7784-38-5

Pictograms

Health Hazard

Origin of Product

United States

Scientific Research Applications

Environmental Remediation

Arsenic Removal from Water

Manganese arsenate plays a crucial role in the removal of arsenic from contaminated water sources. Manganese oxides, including this compound, are effective adsorbents for arsenic species due to their high surface area and reactivity.

Table 1: Comparison of Arsenic Removal Techniques

TechniqueEfficiency (%)MechanismReferences
Manganese Oxides90-99Adsorption and oxidation of As(III) to As(V)
Activated Carbon70-80Physical adsorption
Ion Exchange85-95Ion exchange with selective resins

Case Study: Manganese Oxide-Based Adsorbents

Recent studies have highlighted the use of manganese oxide-based materials for arsenic removal from industrial wastewater. A core/shell structure combining nanoscale zero-valent iron (nZVI) with manganese oxide was shown to enhance arsenic adsorption significantly. This dual approach not only improved removal efficiency but also facilitated the regeneration of the adsorbent material .

Soil Remediation

Stabilization of Arsenic in Contaminated Soils

This compound can stabilize arsenic in soils, reducing its mobility and bioavailability. This stabilization is particularly beneficial in agricultural settings where soil contamination poses risks to crops and human health.

Table 2: Effectiveness of this compound in Soil Remediation

Soil ConditionAs Mobility Reduction (%)MechanismReferences
Aerobic Conditions60-80Precipitation as stable minerals
Anaerobic Conditions40-50Formation of insoluble complexes

Case Study: Bioremediation Approaches

Research indicates that bioremediation techniques utilizing manganese oxides can effectively reduce arsenic levels in flooded soils. In these studies, the presence of biogenic manganese oxides enhanced the precipitation of arsenic as less toxic forms, thereby mitigating environmental impacts .

Material Science Applications

Synthesis of Advanced Materials

This compound has potential applications in synthesizing advanced materials, including catalysts and sensors. Its unique properties allow for the development of materials that can selectively adsorb or react with specific contaminants.

Table 3: Potential Applications of this compound in Material Science

ApplicationDescriptionReferences
CatalystsUsed in reactions requiring oxidation states
SensorsDevelopment of sensors for detecting arsenic

Chemical Reactions Analysis

Table 1: Kinetic Parameters for As(III) Oxidation by δ-MnO₂

Time Period (s)Rate Constant (k, s⁻¹)
1–304.7 × 10⁻³0.91
135–3004.9 × 10⁻⁴0.74
  • The reaction exhibits biphasic kinetics : rapid initial As(III) depletion (0.02 h⁻¹) slows due to Mn²⁺ adsorption and surface passivation .

  • Solubility : The solubility product (KspK_{sp}) of MnHAsO₄·H₂O is pH-dependent, with precipitation favored at pH 5–7 .

Adsorption and Surface Complexation

As(V) and Mn²⁺ adsorb on birnessite during and after oxidation:

  • As(V) forms bidentate binuclear complexes on MnO₂ edge sites (Mn–As distance = 3.22 Å) .

  • Mn²⁺ occupies vacancy sites, inhibiting further As(III) oxidation and promoting passivation .

Table 2: EXAFS-Derived Coordination Environment

ElementCoordination ShellDistance (Å)CN
As(V)2 Mn3.221.9
Mn(II)6 O2.175.8

Environmental Implications

  • Arsenic Detoxification : Conversion of mobile As(III) to less toxic As(V) reduces groundwater contamination risks .

  • Passivation Effects : Mn²⁺ and As(V) adsorption on Mn oxides limits long-term reactivity, necessitating periodic regeneration in water treatment systems .

Key Research Findings

  • Poorly crystalline Mn oxides (e.g., δ-MnO₂) exhibit higher As(III) oxidation rates than well-crystallized phases .

  • Mn²⁺ conproportionation with Mn(IV) generates Mn(III) intermediates, altering reaction pathways .

  • Co-occurring ions (e.g., carbonate) inhibit Mn²⁺ oxidation, stabilizing dissolved arsenic .

This synthesis of reaction mechanisms, kinetics, and environmental behavior underscores manganese arsenate’s dual role as a contaminant sink and a catalyst in redox cycling. Future research should address scalability in remediation technologies and long-term stability of arsenic sequestration.

Comparison with Similar Compounds

Calcium Arsenate (Ca₃(AsO₄)₂)

  • Stability : Calcium arsenate compounds (e.g., Ca₅(AsO₄)₃OH) are less stable than manganese arsenate. They decompose upon exposure to atmospheric CO₂, releasing soluble arsenic species .
  • Applications : Historically used in pesticides, but their low long-term stability limits modern use. Precipitation with lime is cost-effective but ineffective for long-term arsenic confinement .
  • Key Limitation : High solubility under ambient conditions, leading to arsenic remobilization .

Iron Arsenate (FeAsO₄)

  • Stability : Iron arsenate forms via co-precipitation with iron oxides (e.g., ferrihydrite or schwertmannite). However, high arsenic concentrations degrade these phases, forming less stable iron hydroxy arsenates (FeOHAs) .
  • Applications : Used in water treatment, but performance declines at As/Fe ratios >0.15 due to structural collapse .
  • Comparison with Mn Arsenate : Manganese-doped iron oxides (e.g., MnₓFe₃₋ₓO₄) enhance arsenite oxidation and adsorption, outperforming pure iron arsenate in arsenic removal efficiency .

Yttrium–Manganese Binary Composite (Y₅Mn₆O₆(OH)₁₂(CO₃)₅·5H₂O)

  • Adsorption Capacity: This composite exhibits superior arsenate adsorption (up to 95% removal at pH 6) compared to this compound. Its loose, nanoflake structure provides high surface area and binding sites .
  • Stability : Retains structural integrity under varying pH and ionic conditions, unlike calcium or iron arsenates .

Schwertmannite and Ferrihydrite (Iron Oxides)

  • Arsenic Retention : These minerals adsorb arsenate but degrade into unstable phases (e.g., FeOHAs) at high arsenic loads. Manganese oxides, in contrast, maintain stability while catalyzing As(III) oxidation .
  • Synergy with Mn : Mn-doped iron oxides increase arsenic adsorption capacity by 30–50% compared to undoped phases .

Data Table: Comparative Analysis of Arsenate Compounds

Compound Chemical Formula Stability Solubility Key Applications Performance Limitations
This compound Mn₃(AsO₄)₂ Moderate to High Low Water/soil remediation pH-dependent oxidation efficiency
Calcium Arsenate Ca₃(AsO₄)₂ Low High Historical pesticides Decomposes with CO₂ exposure
Iron Arsenate FeAsO₄ Moderate Low Water treatment Degrades at high As/Fe ratios
Y–Mn Composite Y₅Mn₆O₆(OH)₁₂(CO₃)₅·5H₂O High N/A High-capacity As removal Slow kinetics (25 h equilibrium)
Schwertmannite Fe₈O₈(OH)₆(SO₄) Moderate Variable Acid mine drainage treatment Unstable under high As loads

Key Research Findings

  • Oxidation Efficiency: Manganese oxides (e.g., MnO₂) oxidize As(III) to As(V) 2–3× faster than iron oxides, enabling efficient this compound precipitation .
  • Environmental Interactions : In groundwater, bicarbonate enhances Mn retention but reduces As adsorption, highlighting the need for pH control in remediation systems .
  • Toxicity Reduction : Mn-based systems reduce arsenic toxicity by converting As(III) to As(V), which is 10–100× less toxic .

Preparation Methods

Acidic Coprecipitation

In acidic media (pH 2–4), manganese(II) salts (e.g., MnCl₂, MnSO₄) react with arsenic acid (H₃AsO₄) to form hydrated manganese arsenate. The reaction follows:
$$
3\text{Mn}^{2+} + 2\text{H}3\text{AsO}4 \rightarrow \text{Mn}3(\text{AsO}4)_2 + 6\text{H}^+
$$
Key Parameters :

  • Molar Ratio : Stoichiometric Mn:As = 3:2 ensures complete precipitation.
  • Temperature : 60–80°C accelerates crystallization.
  • Agitation : Vigorous stirring prevents colloidal aggregation.

Outcomes :

  • Purity : >95% yield when using reagent-grade precursors.
  • Morphology : Amorphous nanoparticles (20–50 nm) with high surface area (265 m²/g).

Alkaline Coprecipitation

At pH 7–9, manganese(II) hydroxide reacts with arsenate ions:
$$
3\text{Mn(OH)}2 + 2\text{AsO}4^{3-} \rightarrow \text{Mn}3(\text{AsO}4)_2 + 6\text{OH}^-
$$
Advantages :

  • Avoids acidic waste streams.
  • Yields crystalline Mn₃(AsO₄)₂·6H₂O with hexagonal symmetry.

Limitations :

  • Slower kinetics (24–48 hr for complete precipitation).

Solid-State Synthesis via Thermal Decomposition

Oxide Precursor Method

Manganese(IV) oxide (MnO₂) and arsenic trioxide (As₂O₃) are heated at 400–600°C under inert atmosphere:
$$
3\text{MnO}2 + \text{As}2\text{O}3 + 3\text{O}2 \rightarrow \text{Mn}3(\text{AsO}4)_2
$$
Conditions :

  • Duration : 6–12 hr.
  • Product : Polycrystalline powder with 85–90% purity.

Redox-Driven Synthesis

Arsenite (As(III)) is oxidized by MnO₂ in neutral aqueous media:
$$
3\text{MnO}2 + 2\text{H}3\text{AsO}3 \rightarrow \text{Mn}3(\text{AsO}4)2 + 3\text{H}_2\text{O}
$$
Mechanism :

  • Adsorption of As(III) onto MnO₂ surfaces.
  • Electron transfer from As(III) to Mn(IV), reducing Mn(IV) to Mn(II).
  • Release of As(V) and Mn²⁺, followed by precipitation.

Kinetics :

  • Half-life of As(III) oxidation: 3–6 minutes.
  • Mn²⁺ release <10% due to re-adsorption on MnO₂.

Hydrothermal Synthesis

Autoclave Reactions

A sealed reactor containing MnCl₂, Na₂HAsO₄, and water is heated to 150–200°C for 24–72 hr.

Advantages :

  • High crystallinity (XRD-confirmed).
  • Tunable particle size (50 nm–2 μm) via temperature modulation.

Phase Analysis :

Temperature (°C) Phase Identified Crystal Size (nm)
150 Amorphous 20–50
180 Hexagonal 100–200
200 Monoclinic 500–2000

Electrochemical Deposition

Anodic Oxidation

A manganese anode is polarized in arsenic-rich electrolyte (pH 4–6):
$$
\text{Mn} \rightarrow \text{Mn}^{2+} + 2e^- \quad (\text{Anode})
$$
$$
3\text{Mn}^{2+} + 2\text{AsO}4^{3-} \rightarrow \text{Mn}3(\text{AsO}4)2 \quad (\text{Precipitation})
$$
Current Density : 10–50 mA/cm² optimizes deposition rate.

Film Properties :

  • Thickness: 1–5 μm.
  • Adhesion: Strong interfacial bonding to conductive substrates.

Biogenic Synthesis Using Microbial Catalysts

Manganese-Oxidizing Bacteria

Pseudomonas putida strains oxidize Mn(II) to Mn(IV) oxides, which subsequently react with arsenic:
$$
\text{Mn}^{2+} \xrightarrow{\text{Bacterial}} \text{MnO}2 \xrightarrow{\text{As(III)}} \text{Mn}3(\text{AsO}4)2
$$
Efficiency :

  • 70–80% As(III) removal in 48 hr.
  • Low energy input but slower than abiotic methods.

Q & A

Q. What statistical methods are recommended for analyzing adsorption kinetics and isotherm data?

  • Methodology :
  • Kinetics : Pseudo-first/second-order models fitted via nonlinear regression (R² > 0.98).
  • Isotherms : Langmuir/Freundlich models evaluated using Akaike’s Information Criterion (AIC).
  • Report confidence intervals for fitted parameters and use bootstrapping for uncertainty analysis .

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